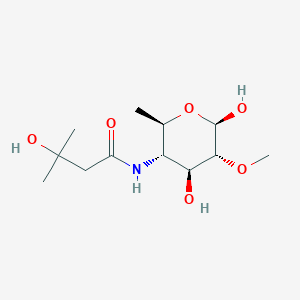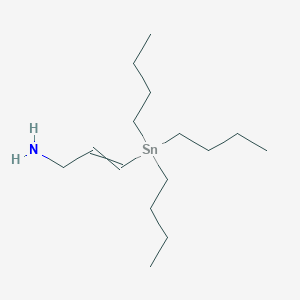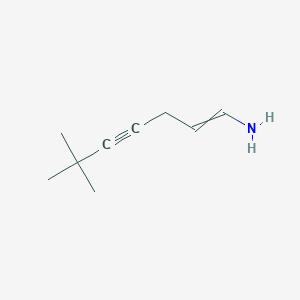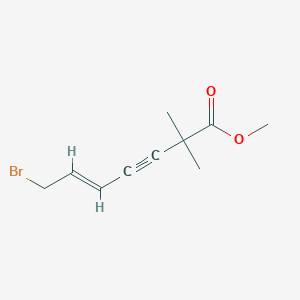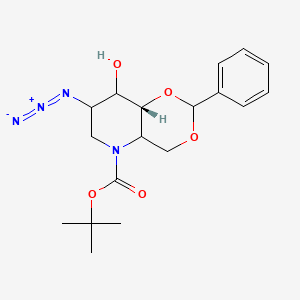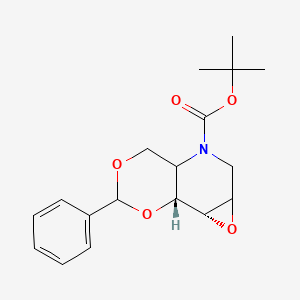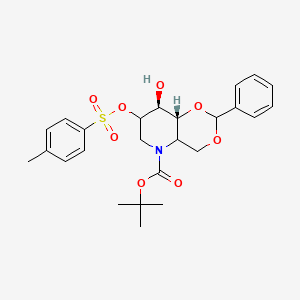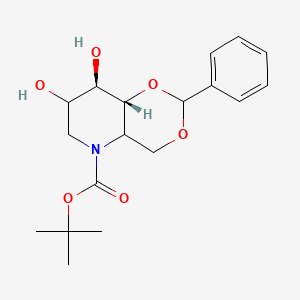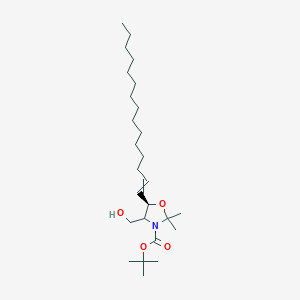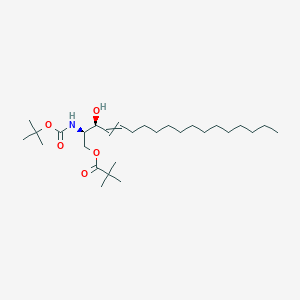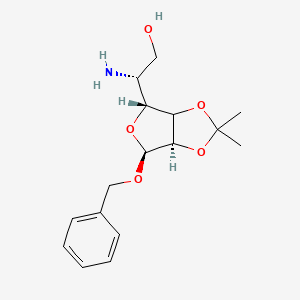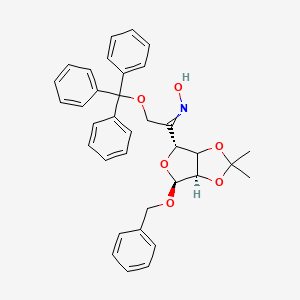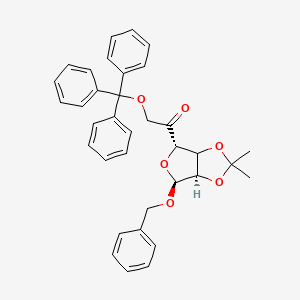![molecular formula C₂₄H₂₃ClO₂ B1140237 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol CAS No. 119757-57-2](/img/structure/B1140237.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol involves multiple steps, including etherization, reduction, dizaotization, and hydrolysis reactions. An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, which are structurally related to our compound of interest, has been proposed, achieving yields greater than 70% from starting materials like 4-hydroxybenzaldehyde (Zinin et al., 2017).
Molecular Structure Analysis
Molecular structure determination using X-ray crystallography has been extensively utilized for compounds with similar structural features. For instance, biomolecular docking, synthesis, crystal structure, and bioassay studies of structurally related tetrazoles have been conducted, revealing their crystallization in the monoclinic space group and detailed cell parameters (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol derivatives may include oxidative polymerization and etherification processes. For example, oxidative polymerization of phenolic derivatives has been catalyzed by enzymes such as horseradish peroxidase, producing polymers with unique properties (Turac & Sahmetlioglu, 2010).
Scientific Research Applications
Antioxidant and Therapeutic Roles
Phenolic compounds like Chlorogenic Acid (CGA) are renowned for their antioxidant activity, offering protection against oxidative stress and various diseases. CGA, for example, exhibits a wide array of therapeutic roles including anti-inflammatory, cardioprotective, and neuroprotective effects. It is also involved in modulating lipid metabolism and glucose regulation, which can be beneficial in treating metabolic disorders such as diabetes and obesity (M. Naveed et al., 2018). The inclusion of phenolic compounds in food, either as additives or nutraceuticals, is supported by their health-promoting properties and their role in the prevention and treatment of metabolic syndrome (Jesús Santana-Gálvez et al., 2017).
Environmental and Toxicological Considerations
Environmental studies have focused on the occurrence and impact of synthetic phenolic antioxidants (SPAs), which are widely used to retard oxidative reactions in various products. Despite their beneficial roles, SPAs raise concerns due to their potential toxicity and presence in environmental matrices, necessitating further research into their effects and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).
Applications in Food Science
The functionality, bioavailability, and sensory attributes of fortified foods can be significantly improved through the use of phenolics-loaded nanocarriers. This innovative approach addresses the challenges associated with the direct use of phenolics, such as poor solubility and instability, enhancing their practical applications in the food industry (Mojtaba Delfanian & M. Sahari, 2020).
Safety And Hazards
properties
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAEGCSWYNGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

